calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
Description
Calcium 3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate (CAS: 129423-54-7) is an azo dye complex characterized by a sulfonated aromatic backbone linked to a hydroxynaphthalene group via a diazenyl bridge. The calcium cation stabilizes the sulfonate moiety, enhancing solubility and pigment stability. This compound is primarily used in industrial applications, including printing inks and cosmetics, due to its vibrant color and chemical robustness .
Properties
CAS No. |
68189-24-2 |
|---|---|
Molecular Formula |
C34H24CaCl2N4O8S2 |
Molecular Weight |
791.7 g/mol |
IUPAC Name |
calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ca/c2*1-10-14(18)8-12(25(22,23)24)9-15(10)19-20-17-13-5-3-2-4-11(13)6-7-16(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI Key |
WXNCKGDQVKFDFH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthaldehyde followed by coupling with 3-chloro-4-methylbenzenesulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an indicator in complexometric titrations, particularly for calcium and magnesium ions.
Biology: Investigated for its potential antimicrobial and cytotoxic properties against various cell lines.
Medicine: Explored for its potential use in cancer treatment due to its cytotoxic effects.
Industry: Utilized in dyeing processes and as a corrosion inhibitor.
Mechanism of Action
The compound exerts its effects primarily through its interaction with metal ions and biological molecules. The azo group can form complexes with metal ions, which is the basis for its use as an indicator in titrations. In biological systems, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and disrupting normal cellular functions .
Comparison with Similar Compounds
Barium-Based Analogs
A key structural analog is barium bis{5-chloro-2-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate} (CAS: 112). While its aromatic backbone and azo linkage are identical to the calcium compound, the use of barium as the counterion alters properties:
- Solubility : Barium salts typically exhibit lower water solubility compared to calcium analogs, making them preferable in applications requiring reduced migration (e.g., high-durability paints) .
- Color Profile : Barium complexes often display deeper red hues, whereas calcium variants may appear brighter due to differences in cation-electron interactions .
- Regulatory Considerations : Barium compounds face stricter toxicity regulations, limiting their use in cosmetics compared to calcium-based pigments .
Calcium Azo Sulfonates with Pyrazole Moieties
Another analog, calcium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonate (CAS: 85605-12-5), replaces the hydroxynaphthalene group with a pyrazole ring. This structural variation impacts:
- Lightfastness : The pyrazole moiety improves resistance to UV degradation, making this compound suitable for outdoor applications .
- Spectral Properties : Absorption maxima shift due to altered conjugation, resulting in distinct color profiles (e.g., orange-red instead of bluish-red) .
Comparative Data Table
Research Findings and Industrial Relevance
- Performance in Cosmetics: The calcium variant is favored in cosmetics due to its non-toxic profile and bright coloration, though it requires stabilizers to mitigate moderate lightfastness .
- Textile Applications : Pyrazole-containing calcium analogs dominate outdoor textile dyeing, leveraging superior UV resistance .
- Environmental Impact : Barium analogs, while durable, pose environmental risks during disposal, driving industry shifts toward calcium-based alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
